molecular formula C40H51Cl2NO5PPdS- B581011 SPhos Pd G3 CAS No. 1445085-82-4

SPhos Pd G3

Cat. No.: B581011
CAS No.: 1445085-82-4
M. Wt: 866.204
InChI Key: RSFANHZWYCDNBZ-UHFFFAOYSA-N
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Description

SPhos Pd G3, also known as (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) [2-(2’-amino-1,1’-biphenyl)]palladium (II) methanesulfonate, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bonds. It is known for its air, moisture, and thermal stability, as well as its high solubility in a wide range of common organic solvents .

Preparation Methods

The synthesis of SPhos Pd G3 involves several organic synthesis steps, including the synthesis of reactants, the synthesis of ligands, and the complexation reaction of ligands with palladium. The general synthetic route is as follows :

  • Synthesis of 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl.
  • Reaction of the synthesized compound with 2’-amino-1,1’-biphenyl-2-yl to form the SPhos ligand.
  • Complexation of the SPhos ligand with palladium (II) salt to obtain this compound.

Chemical Reactions Analysis

SPhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including :

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and organoboron compounds.

    Buchwald-Hartwig Cross Coupling: Formation of carbon-nitrogen bonds.

    Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

    Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.

    Stille Coupling: Formation of carbon-carbon bonds between organotin compounds and aryl halides.

    Hiyama Coupling: Formation of carbon-carbon bonds between organosilicon compounds and aryl halides.

Common reagents used in these reactions include aryl halides, organoboron compounds, organotin compounds, and organosilicon compounds. The major products formed are typically biaryl compounds, amines, and other functionalized organic molecules.

Scientific Research Applications

SPhos Pd G3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a catalyst in various organic synthesis reactions to form complex molecules.

    Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Employed in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of SPhos Pd G3 involves several key steps in the catalytic cycle :

    Catalyst Activation: Generation of the active palladium (0) species.

    Oxidative Addition: Insertion of the palladium into the carbon-halogen bond of the aryl halide.

    Transmetalation: Transfer of the organic group from the organoboron, organotin, or organosilicon compound to the palladium center.

    Reductive Elimination: Formation of the carbon-carbon or carbon-heteroatom bond and regeneration of the palladium (0) species.

Comparison with Similar Compounds

SPhos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds such as XPhos Pd G3, RuPhos Pd G3, and BrettPhos Pd G3 . These compounds share similar structures and catalytic properties but differ in their ligand frameworks, which can influence their reactivity and selectivity in various reactions. This compound is unique in its ability to efficiently form a wide range of carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a versatile and valuable catalyst in organic synthesis.

Properties

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCBDDABBDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO5PPdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445085-82-4
Record name dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes SPhos Pd G3 a suitable catalyst for controlled polymerization, particularly in the context of Suzuki-Miyaura catalyst-transfer polymerization (SCTP)?

A1: this compound demonstrates exceptional performance in SCTP due to its unique characteristics. Firstly, its structure, featuring the bulky and electron-rich dialkylbiarylphosphine ligand SPhos, facilitates a fast initiation process, crucial for achieving controlled polymerization. [, ] This rapid initiation ensures that most polymer chains begin growing simultaneously, leading to a narrower molecular weight distribution. Secondly, this compound demonstrates excellent catalyst-transfer ability, efficiently moving from the end of a growing polymer chain to the incoming monomer. [] This seamless transfer is vital for maintaining the "living" nature of the polymerization, enabling control over molecular weight and facilitating the synthesis of block copolymers.

Q2: How does the choice of boronate monomer impact the effectiveness of SCTP using this compound?

A2: The research highlights the significant influence of boronate monomer selection on SCTP's success when employing this compound. [, ] While traditional pinacol boronates exhibit fast propagation rates, they can also lead to undesirable side reactions like protodeboronation, limiting control over polymerization, particularly for high molecular weight polymers. The studies demonstrate that incorporating N-methylimidodiacetic acid (MIDA)-boronates, characterized by their slower, controlled hydrolysis, significantly improves the control over polymerization. [] This slower hydrolysis effectively suppresses protodeboronation, enabling the synthesis of well-defined polymers with higher molecular weights and narrower dispersity. Furthermore, manipulating the reactivity difference between pinacol and MIDA-boronates allows for the innovative "one-shot" block copolymerization strategy. [, ] This technique exploits the fast-propagating nature of pinacol boronates and the controlled hydrolysis of MIDA-boronates to synthesize block copolymers in a single reaction, simplifying the synthetic procedure.

  1. Lee, S., et al. (2019). A Rational Design of Highly Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society, 141(48), 19089–19097.
  2. Lee, S., et al. (2021). Universal Suzuki-Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. Journal of the American Chemical Society, 143(4), 2220–2230.

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